molecular formula C9H7F2NO B13080701 4-(2,3-Difluorophenyl)azetidin-2-one

4-(2,3-Difluorophenyl)azetidin-2-one

Cat. No.: B13080701
M. Wt: 183.15 g/mol
InChI Key: OZUHTFUEJAOBMN-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol . It belongs to the class of azetidinones, which are four-membered lactam rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)azetidin-2-one typically involves the reaction of 2,3-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroazetidin-2-one: Similar in structure but with a single fluorine atom.

    3,3-Difluoroazetidin-2-one: Contains two fluorine atoms on the azetidinone ring.

    1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Substituted with a trimethoxyphenyl group.

Uniqueness

4-(2,3-Difluorophenyl)azetidin-2-one is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution pattern can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

4-(2,3-difluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7F2NO/c10-6-3-1-2-5(9(6)11)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)

InChI Key

OZUHTFUEJAOBMN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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